molecular formula C19H15ClN2O3 B5690262 benzyl [3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]acetate

benzyl [3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]acetate

Cat. No. B5690262
M. Wt: 354.8 g/mol
InChI Key: FKQBZAVQVUKUKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl [3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]acetate is a chemical compound that belongs to the class of pyridazine derivatives. It has been extensively studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of benzyl [3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]acetate is not fully understood. However, studies have suggested that it may act by inhibiting the activity of cyclooxygenase (COX) enzymes, which are involved in the production of inflammatory mediators. It may also act by inducing apoptosis in cancer cells and by inhibiting bacterial growth.
Biochemical and Physiological Effects
Benzyl [3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]acetate has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory mediators. It has also been shown to induce apoptosis in cancer cells and to inhibit bacterial growth. Additionally, it has been shown to have low toxicity in vitro.

Advantages and Limitations for Lab Experiments

One of the advantages of using benzyl [3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]acetate in lab experiments is its potential as a drug delivery system. It has been shown to have good stability and to be able to encapsulate hydrophobic drugs. Another advantage is its potential as a fluorescent probe for bioimaging. However, one of the limitations of using benzyl [3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]acetate is its relatively low solubility in water, which may limit its use in certain experiments.

Future Directions

For its study include the development of more water-soluble derivatives and the study of its properties in vivo.

Synthesis Methods

Benzyl [3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]acetate can be synthesized using a multi-step process. The first step involves the reaction between 4-chlorobenzaldehyde and hydrazine hydrate to form 4-chlorophenylhydrazine. The second step involves the reaction between 4-chlorophenylhydrazine and ethyl acetoacetate to form 3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazine. The final step involves the reaction between 3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazine and benzyl bromide to form benzyl [3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]acetate.

Scientific Research Applications

Benzyl [3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]acetate has been widely used in scientific research due to its potential applications in various fields. It has been studied for its anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been studied for its potential use as a drug delivery system and as a fluorescent probe for bioimaging.

properties

IUPAC Name

benzyl 2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O3/c20-16-8-6-15(7-9-16)17-10-11-18(23)22(21-17)12-19(24)25-13-14-4-2-1-3-5-14/h1-11H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKQBZAVQVUKUKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

benzyl [3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetate

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